molecular formula C18H21N3O3 B7640181 2-[[4-(3,5-Dimethylpyrazol-1-yl)benzoyl]amino]cyclopentane-1-carboxylic acid

2-[[4-(3,5-Dimethylpyrazol-1-yl)benzoyl]amino]cyclopentane-1-carboxylic acid

Cat. No. B7640181
M. Wt: 327.4 g/mol
InChI Key: QLILUCPKOSUXPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-(3,5-Dimethylpyrazol-1-yl)benzoyl]amino]cyclopentane-1-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as DPCPX and is a selective antagonist of the adenosine A1 receptor.

Mechanism of Action

2-[[4-(3,5-Dimethylpyrazol-1-yl)benzoyl]amino]cyclopentane-1-carboxylic acid is a selective antagonist of the adenosine A1 receptor. Adenosine is a neurotransmitter that plays a role in various physiological processes, including sleep, pain perception, and inflammation. By blocking the adenosine A1 receptor, DPCPX inhibits the effects of adenosine, leading to its anti-inflammatory, analgesic, and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the release of pro-inflammatory cytokines. It also has analgesic effects by reducing pain perception. In addition, it has neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[[4-(3,5-Dimethylpyrazol-1-yl)benzoyl]amino]cyclopentane-1-carboxylic acid in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other adenosine receptors. However, one limitation is that DPCPX has a relatively short half-life, which may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for the study of 2-[[4-(3,5-Dimethylpyrazol-1-yl)benzoyl]amino]cyclopentane-1-carboxylic acid. One direction is to further investigate its potential therapeutic applications in various neurodegenerative disorders. Another direction is to study its effects on other physiological processes, such as sleep and cognition. Additionally, researchers may explore the potential of modifying the structure of DPCPX to improve its pharmacokinetic properties and increase its effectiveness in lab experiments.
In conclusion, this compound is a promising compound with potential therapeutic applications. Its selectivity for the adenosine A1 receptor makes it a valuable tool for studying the effects of blocking this receptor. Further research is needed to fully understand its biochemical and physiological effects and to explore its potential in various therapeutic applications.

Synthesis Methods

The synthesis of 2-[[4-(3,5-Dimethylpyrazol-1-yl)benzoyl]amino]cyclopentane-1-carboxylic acid involves several steps. The first step is the synthesis of 3,5-dimethylpyrazole, which is then reacted with 4-chlorobenzoyl chloride to form 4-(3,5-dimethylpyrazol-1-yl)benzoyl chloride. This intermediate is then reacted with cyclopentanone to form the final product, this compound.

Scientific Research Applications

2-[[4-(3,5-Dimethylpyrazol-1-yl)benzoyl]amino]cyclopentane-1-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-[[4-(3,5-dimethylpyrazol-1-yl)benzoyl]amino]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-11-10-12(2)21(20-11)14-8-6-13(7-9-14)17(22)19-16-5-3-4-15(16)18(23)24/h6-10,15-16H,3-5H2,1-2H3,(H,19,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLILUCPKOSUXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NC3CCCC3C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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